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Compound of Interest

Compound Name: Aeruginosin 103-A

Cat. No.: B1246117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and

experimental protocols related to Aeruginosin 103-A, a linear tetrapeptide isolated from

cyanobacteria. The information is intended for an audience with a technical background in

chemistry, pharmacology, and drug development.

Core Chemical Structure and Properties
Aeruginosin 103-A is a natural peptide produced by the freshwater cyanobacterium

Microcystis viridis (strain NIES-103)[1][2][3]. It belongs to the aeruginosin family of serine

protease inhibitors, which are characterized by the presence of an unusual 2-carboxy-6-

hydroxyoctahydroindole (Choi) moiety[4][5]. The structure of Aeruginosin 103-A was

elucidated using 2D NMR data[1][2][3]. It is a linear peptide composed of four key building

blocks: L-Hpla, D-Tyr, 6-OH-Choi, and Aeap[6].

The primary biological activity of Aeruginosin 103-A is the inhibition of thrombin, a critical

enzyme in the blood coagulation cascade[1][2].

The key physicochemical and biological activity data for Aeruginosin 103-A are summarized in

the table below for clear comparison.
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Property Value Reference(s)

Molecular Formula C₃₅H₄₈N₆O₈ [6][7]

Molecular Weight 680.803 g/mol [6]

Monoisotopic Mass 680.3533625 Da [6]

IUPAC Name

N-[(2R,3S)-1-carbamimidoyl-2-

ethoxypiperidin-3-yl]-6-

hydroxy-1-[(2R)-2-[[(2R)-2-

hydroxy-3-(4-

hydroxyphenyl)propanoyl]amin

o]-3-(4-

hydroxyphenyl)propanoyl]-2,3,

3a,4,5,6,7,7a-octahydroindole-

2-carboxamide

[6]

UV λmax
224 nm (used for

quantification)
[4]

IC₅₀ (Thrombin) 9.0 µg/mL [1][2]

IC₅₀ (Trypsin) 51.0 µg/mL [2]

IC₅₀ (Plasmin) 68.0 µg/mL [2]

Visualization of Structure and Processes
To better understand the molecular arrangement and experimental procedures, the following

diagrams are provided.

The logical relationship and sequence of the core components of Aeruginosin 103-A are

illustrated below. The peptide consists of four distinct moieties linked in a linear fashion.

Caption: Linear sequence of Aeruginosin 103-A components.

The following diagram outlines the key steps involved in the isolation and purification of

Aeruginosin 103-A from its natural source, Microcystis viridis.

Caption: Experimental workflow for Aeruginosin 103-A isolation.
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Aeruginosin 103-A is an inhibitor of thrombin. This diagram shows the simplified final common

pathway of the coagulation cascade and the point of inhibition.

Caption: Inhibition of the coagulation cascade by Aeruginosin 103-A.

Experimental Protocols
The methodologies employed in the study of Aeruginosin 103-A are critical for reproducibility

and further research.

This protocol is based on the methods described in the initial discovery of Aeruginosin 103-
A[2].

Extraction: Freeze-dried cells of Microcystis viridis (119 g) were extracted with 80%

methanol (MeOH)[2].

Solvent Partitioning: The resulting extract was partitioned between diethyl ether (Et₂O) and

water (H₂O). The aqueous methanol fraction, which showed thrombin inhibitory activity, was

retained for further purification[2].

ODS Flash Chromatography: The active fraction was subjected to open-column

chromatography on an ODS (octadecylsilane) solid phase[2].

Reversed-Phase HPLC: Final purification was achieved using reversed-phase high-

performance liquid chromatography (HPLC) on a Cosmosil 5C18MS column. A gradient

elution from 20% to 50% acetonitrile (MeCN) in water, with 0.05% trifluoroacetic acid (TFA)

as a modifier, was used to yield 4.6 mg of pure Aeruginosin 103-A[2].

The determination of the complex structure of Aeruginosin 103-A involved several analytical

techniques[2][3].

NMR Spectroscopy: The planar structure and connectivity of the molecule were established

using various 2D NMR experiments, including COSY, TOCSY, HSQC, and HMBC[2][3].

Amino Acid Analysis:

Hydrolysis: The peptide was hydrolyzed using 6 N HCl. Standard amino acid analysis of

the hydrolysate only identified the presence of Tyrosine (Tyr)[2].
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Stereochemistry of Tyrosine: The absolute configuration of the Tyr residue was determined

via chiral-phase HPLC analysis after acid hydrolysis. The retention time of the Tyr from

Aeruginosin 103-A matched that of a D-Tyr standard, confirming its configuration[2].

Stereochemistry of Choi: The relative stereochemistry of the 2-carboxy-6-

hydroxyoctahydroindole (Choi) moiety was determined through analysis of NOESY and

ROESY NMR spectra[2].

While the specific parameters for the original assay were not detailed in the abstracts, a

general protocol for a chromogenic thrombin inhibition assay is as follows. The reported IC₅₀

for Aeruginosin 103-A against thrombin is 9.0 µg/mL[1][2].

Reagents and Buffers: Prepare a suitable assay buffer (e.g., Tris-HCl with NaCl and

polyethylene glycol), a stock solution of human α-thrombin, a stock solution of a

chromogenic thrombin substrate (e.g., S-2238), and a dilution series of Aeruginosin 103-A.

Assay Procedure:

In a 96-well plate, add the assay buffer and varying concentrations of Aeruginosin 103-A.

Add a fixed concentration of thrombin to each well and incubate for a predetermined time

(e.g., 15 minutes) at room temperature to allow for inhibitor binding.

Initiate the reaction by adding the chromogenic substrate.

Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm)

using a microplate reader.

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the

percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to

a dose-response curve to determine the IC₅₀ value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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